molecular formula C28H44O3 B1683769 Nandrolone decanoate CAS No. 360-70-3

Nandrolone decanoate

Cat. No.: B1683769
CAS No.: 360-70-3
M. Wt: 428.6 g/mol
InChI Key: JKWKMORAXJQQSR-MOPIKTETSA-N
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Mechanism of Action

Target of Action

Nandrolone decanoate primarily targets the androgen receptors . These receptors play a crucial role in the development of male reproductive organs and secondary sexual characteristics .

Mode of Action

This compound is hydrolyzed to nandrolone, possibly by PDE7B . Nandrolone is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor . After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription . Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors .

Biochemical Pathways

The metabolism of nandrolone occurs in the liver and is very similar to that of testosterone, including reduction by 5α-reductase and 5β-reductase, dehydrogenation by 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase, and conjugation .

Pharmacokinetics

This compound is slowly absorbed from the intramuscular injection site over 4 days . The peak serum concentration is reached after 30 hours for 50 and 100 mg doses, and after 72 hours for the 150 mg dose . The terminal half-life is 7-12 days . It is metabolized in the liver to an active metabolite .

Result of Action

This compound has strong anabolic effects and weak androgenic effects . It increases lean body mass and body weight in wasting or cachexia associated with various conditions . It also increases hemoglobin and red cell mass, which is beneficial in the management of anemia of renal insufficiency .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the illicit use of anabolic androgenic steroids (AAS), including nandrolone, is diffused among adolescent and bodybuilders because of their anabolic properties and their capacity to increase tolerance to exercise . The long-term use of aas may lead to serious side effects .

Biochemical Analysis

Biochemical Properties

Nandrolone Decanoate interacts with various enzymes, proteins, and other biomolecules. It is known to decrease the level of High-Density Lipoprotein (HDL) and increase cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels . It also causes a significant elevation in cardiac troponin I level .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The long-term use of this compound may lead to serious side effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a multitude of biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Studies have shown marked degenerative changes and necrosis in cardiac and skeletal muscles . Both silymarin and fenugreek seeds extract have been shown to provide a protective effect on these biochemical and histopathological changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Nandrolone decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Nandrolone decanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nandrolone Phenylpropionate: Another ester of nandrolone with a shorter half-life.

    Testosterone Enanthate: An anabolic steroid with a similar anabolic-to-androgenic ratio but different pharmacokinetics.

    Boldenone Undecylenate: A synthetic anabolic steroid with similar anabolic properties but different chemical structure.

Uniqueness

Nandrolone decanoate is unique due to its long half-life and mild side effect profile, making it particularly suitable for long-term therapeutic use. Its strong anabolic effects and relatively weak androgenic effects provide a favorable balance for treating conditions like muscle wasting and osteoporosis .

Biological Activity

Nandrolone decanoate (ND) is an anabolic androgenic steroid (AAS) that has gained attention in both clinical and illicit contexts due to its potent anabolic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects based on diverse research findings.

This compound is primarily an agonist of the androgen receptor (AR). Upon administration, it is hydrolyzed to nandrolone, which then binds to ARs in target tissues. This interaction triggers a series of cellular events:

  • Cellular Uptake and Activation : Nandrolone enters cells via receptor-mediated endocytosis. Once bound to AR, it undergoes a conformational change, allowing it to enter the nucleus and regulate gene transcription by binding to specific DNA sequences .
  • Signal Transduction Pathways : Besides direct transcriptional regulation, nandrolone can activate various signaling pathways such as ERK, Akt, and MAPK, influencing cellular growth and metabolism .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption : Following intramuscular injection, a 50 mg dose achieves a mean peak concentration (Cmax) in plasma within 24-48 hours.
  • Half-life : The drug has a prolonged half-life due to its decanoate ester, allowing for less frequent dosing compared to other steroids .
  • Metabolism : It is metabolized primarily by 5α-reductase into 5α-dihydronandrolone and other metabolites that can be detected in urine .

Therapeutic Uses

This compound is indicated for various medical conditions:

  • Anemia : It is used in patients with renal insufficiency to stimulate erythropoiesis by increasing hemoglobin levels .
  • Muscle Wasting Disorders : ND is employed in treating patients with chronic diseases that lead to muscle loss.
  • Bone Health : It has been shown to promote bone density in postmenopausal women with osteoporosis .

Anabolic Effects

This compound promotes muscle hypertrophy and strength gains through several mechanisms:

  • Increased Protein Synthesis : ND enhances the rate of protein synthesis in muscle tissues, contributing to muscle growth.
  • Collagen Synthesis : It influences collagen production, which may aid in tendon repair .

Metabolic Effects

Research indicates that nandrolone impacts metabolic processes:

  • Mitochondrial Function : ND has been shown to inhibit mitochondrial respiration in liver cells (HepG2), leading to increased reactive oxygen species (ROS) production. This suggests a cytostatic effect rather than cytotoxicity .
  • Hormonal Regulation : ND alters the expression of key hormones involved in metabolism, such as insulin-like growth factor 1 (IGF-1), further influencing metabolic pathways .

Study on Hypothalamic Activity

A study demonstrated that this compound significantly reduced substance P endopeptidase-like activity in the hypothalamus of rats by 43%, indicating potential effects on neuropeptide signaling involved in appetite regulation .

Tendon Biomechanics

In another study involving Wistar rats, ND administration alongside exercise resulted in inferior biomechanical properties of Achilles tendons compared to exercise alone. Histological examination revealed collagen dysplasia and increased epitendon thickness in steroid-treated groups, suggesting adverse effects on tendon health despite concurrent exercise .

Side Effects and Risks

While this compound has therapeutic benefits, it also poses risks:

  • Cardiovascular Issues : Long-term use can lead to hypertension and alterations in lipid profiles.
  • Psychiatric Effects : Users may experience mood swings, aggression, and other psychological effects due to its influence on neurotransmitter systems .
  • Endocrine Disruption : ND can disrupt normal hormonal balance, leading to conditions such as gynecomastia or testicular atrophy.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023352
Record name Nandrolone decanoate
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors.
Record name Nandrolone decanoate
Source DrugBank
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CAS No.

360-70-3
Record name Nandrolone decanoate
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Record name Nandrolone decanoate [USAN:USP:JAN]
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Record name Nandrolone decanoate
Source DrugBank
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Record name Nandrolone decanoate
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Record name 17β-hydroxyestr-4-en-3-one 17-decanoate
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Record name NANDROLONE DECANOATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098
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Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

32-35, 118 °C
Record name Nandrolone decanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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